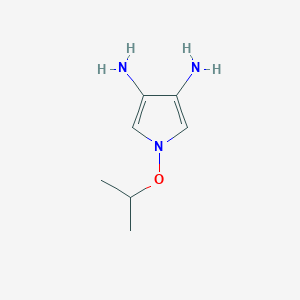

1-Isopropoxy-1h-pyrrole-3,4-diamine

Description

1-Isopropoxy-1H-pyrrole-3,4-diamine is a heterocyclic compound featuring a pyrrole backbone substituted with an isopropoxy group at the 1-position and amine groups at the 3- and 4-positions. Its molecular formula is C₇H₁₃N₃O, with a molecular weight of 155.20 g/mol. The compound’s structural uniqueness arises from the combination of a pyrrole ring (known for electron-rich aromaticity) and the steric/electronic influence of the isopropoxy substituent.

Properties

Molecular Formula |

C7H13N3O |

|---|---|

Molecular Weight |

155.20 g/mol |

IUPAC Name |

1-propan-2-yloxypyrrole-3,4-diamine |

InChI |

InChI=1S/C7H13N3O/c1-5(2)11-10-3-6(8)7(9)4-10/h3-5H,8-9H2,1-2H3 |

InChI Key |

WCZBZQMWQUPZFZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)ON1C=C(C(=C1)N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isopropoxy-1h-pyrrole-3,4-diamine can be synthesized through several methods. One common approach involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines in the presence of a catalytic amount of iron (III) chloride . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .

Industrial Production Methods: Industrial production of 1-Isopropoxy-1h-pyrrole-3,4-diamine typically involves large-scale synthesis using the aforementioned methods, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-Isopropoxy-1h-pyrrole-3,4-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products Formed:

Oxidation: Formation of corresponding pyrrole oxides.

Reduction: Formation of reduced pyrrole derivatives.

Substitution: Formation of N-substituted pyrrole derivatives.

Scientific Research Applications

1-Isopropoxy-1h-pyrrole-3,4-diamine has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

Mechanism of Action

The mechanism of action of 1-Isopropoxy-1h-pyrrole-3,4-diamine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting key enzymes or interfering with cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .

Comparison with Similar Compounds

Structural Analogs in DNA Intercalation

Compounds with planar aromatic systems and diamine substituents are often explored as DNA intercalators. Key analogs include:

Key Findings :

Analogs in Medicinal Chemistry: AKT1 Inhibitors

N1, N4-bis((2-chloroquinolin-3-yl) methylene) benzene-1,4-diamine derivatives () share a diamine core but differ in substituents:

Key Differences :

- Quinoline derivatives exhibit stronger enzyme inhibition due to their larger aromatic systems and halogen substituents, which enhance target binding .

- The target compound’s pyrrole core may favor redox activity or metal coordination, but this remains unexplored in the literature.

Analogs in Organic Electronics

Triazine-based diamines like PTZ-TRZ and DPA-TRZ () are used in OLEDs. Comparisons include:

Key Insights :

- The target compound lacks the extended conjugation and donor-acceptor architecture required for TADF. Its pyrrole ring may instead serve as a building block for conductive polymers.

Physicochemical Properties vs. Alkyl-Substituted Pyrroles

3-Heptyl-1H-pyrrole () provides a comparison of alkyl vs. alkoxy substituents:

Implications :

- The isopropoxy group likely improves solubility in polar solvents compared to the highly lipophilic heptyl chain.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.